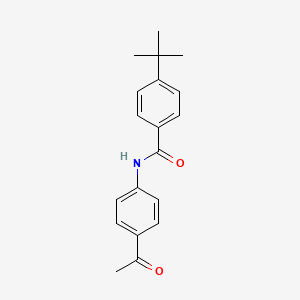
N-(4-acetylphenyl)-4-tert-butylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4-tert-butylbenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a tert-butylbenzamide moiety
作用机制
Target of Action
A structurally similar compound, n-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1h-pyrazole-4-carboxamide, has been reported to interact with theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target proteins, leading to changes in their function and potentially influencing cell cycle control and signal transduction .
Result of Action
It is plausible that the compound could influence cell cycle control and signal transduction through its interaction with target proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-tert-butylbenzamide typically involves the reaction of 4-acetylphenylamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions: N-(4-acetylphenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of N-(4-carboxyphenyl)-4-tert-butylbenzamide.
Reduction: Formation of N-(4-hydroxyphenyl)-4-tert-butylbenzamide.
Substitution: Formation of N-(4-nitrophenyl)-4-tert-butylbenzamide or N-(4-bromophenyl)-4-tert-butylbenzamide.
科学研究应用
N-(4-acetylphenyl)-4-tert-butylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
相似化合物的比较
- N-(4-acetylphenyl)-4-methylbenzamide
- N-(4-acetylphenyl)-4-ethylbenzamide
- N-(4-acetylphenyl)-4-isopropylbenzamide
Comparison: N-(4-acetylphenyl)-4-tert-butylbenzamide is unique due to the presence of the bulky tert-butyl group, which provides greater steric hindrance compared to methyl, ethyl, or isopropyl groups. This can result in different binding affinities and selectivities in biological systems. Additionally, the tert-butyl group can enhance the compound’s stability and resistance to metabolic degradation.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13(21)14-7-11-17(12-8-14)20-18(22)15-5-9-16(10-6-15)19(2,3)4/h5-12H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQQLNGIIGDHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2772732.png)

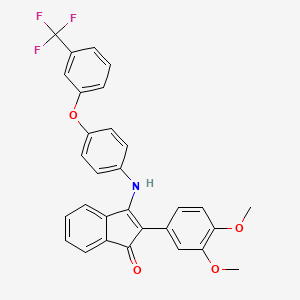
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2772738.png)
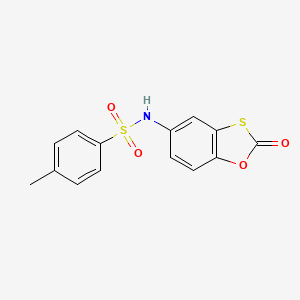
![8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2772741.png)
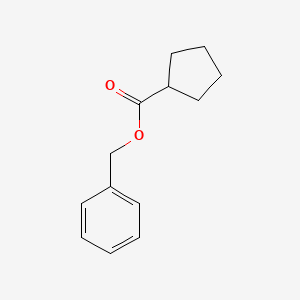
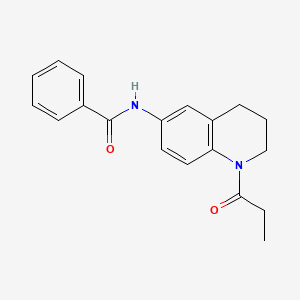
![1-Ethylsulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2772745.png)
![(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2772746.png)
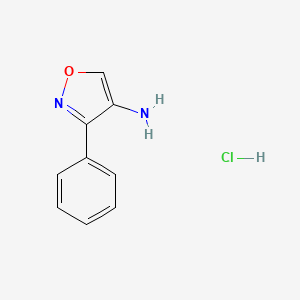
![N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2772750.png)
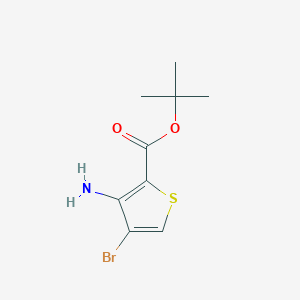
![Methyl (E)-4-[[2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2772754.png)
